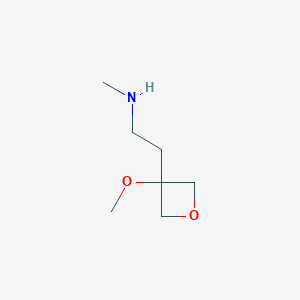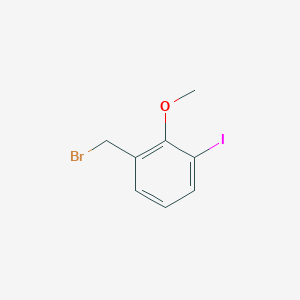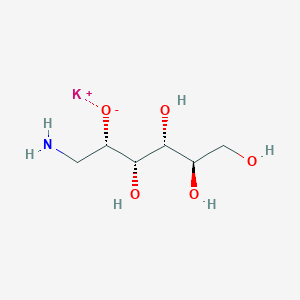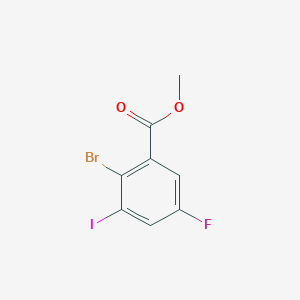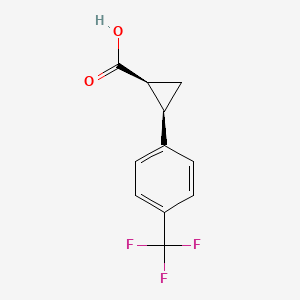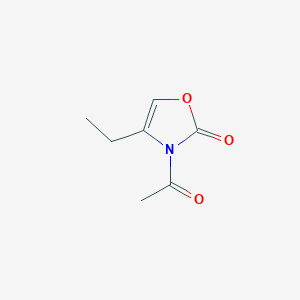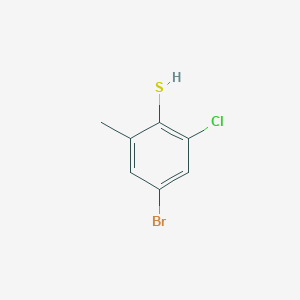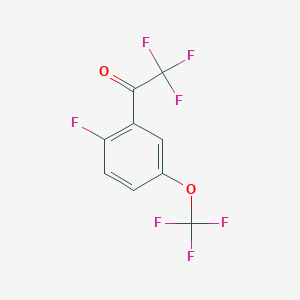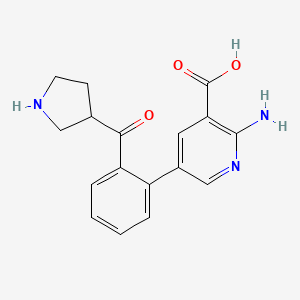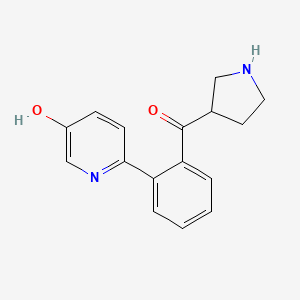
(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the phenyl group and the pyrrolidine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of pyridine-2,5-dione derivatives.
Reduction: Formation of (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the phenyl and pyrrolidine moieties can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2-(5-Hydroxypyridin-2-yl)phenyl)(piperidin-3-yl)methanone
- (2-(5-Hydroxypyridin-2-yl)phenyl)(morpholin-3-yl)methanone
- (2-(5-Hydroxypyridin-2-yl)phenyl)(azepan-3-yl)methanone
Uniqueness
(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine moiety, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological properties.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
[2-(5-hydroxypyridin-2-yl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-12-5-6-15(18-10-12)13-3-1-2-4-14(13)16(20)11-7-8-17-9-11/h1-6,10-11,17,19H,7-9H2 |
InChIキー |
VALOSISXECHUIG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=NC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


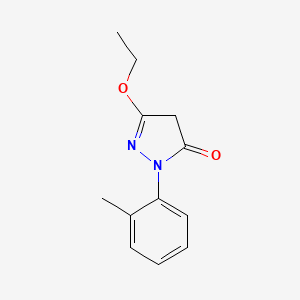
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
